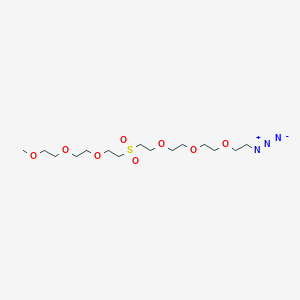
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl protected carboxyl group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions .
Vorbereitungsmethoden
The synthesis of Propargyl-PEG4-Sulfone-PEG4-t-butyl ester involves the reaction of reactive substances with appropriate reagents, followed by purification to obtain the target product . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected by acidic or basic hydrolysis . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Hydrolysis: The t-butyl protected carboxyl group can be deprotected by acidic or basic hydrolysis
Common reagents and conditions used in these reactions include copper catalysts for Click Chemistry and acidic or basic conditions for hydrolysis. The major products formed from these reactions are stable triazole linkages and deprotected carboxyl groups.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical synthesis processes
Biology: Facilitates the conjugation of biomolecules via Click Chemistry
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of Propargyl-PEG4-Sulfone-PEG4-t-butyl ester involves the formation of stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds or biomolecules in the presence of a copper catalyst, resulting in the formation of triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization, ensuring the stability and specificity of the reaction .
Vergleich Mit ähnlichen Verbindungen
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. Similar compounds include:
Propargyl-PEG4-S-PEG4-t-butyl ester: Contains a similar propargyl group and t-butyl ester but differs in its overall structure.
This compound: Another variant with slight modifications in its chemical structure
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O12S/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-39(28,29)24-22-37-20-18-35-16-14-33-12-10-31-8-6-25(27)38-26(2,3)4/h1H,6-24H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRIXFFIEVWNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














